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molecular formula C8H8N4O B8523191 Pyrimidine, 4-(1H-imidazol-1-yl)-6-methoxy- CAS No. 114834-06-9

Pyrimidine, 4-(1H-imidazol-1-yl)-6-methoxy-

Cat. No. B8523191
M. Wt: 176.18 g/mol
InChI Key: JZJJPJWXORKLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04849424

Procedure details

Following the procedure of Example 15, 180 mg of 6-chloro-4-(1-imidazolyl)pyrimidine was reacted with 23 mg of sodium metal and 2 ml of anhydrous methanol to yield 136 mg 4-(1-imidazolyl)-6-methoxypyrimidine, having a melting point of 152°-153° C., recrystallized from a mixture of n-hexane and ethyl acetate.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)[CH:3]=1.[Na].[CH3:14][OH:15]>>[N:8]1([C:4]2[CH:3]=[C:2]([O:15][CH3:14])[N:7]=[CH:6][N:5]=2)[CH:12]=[CH:11][N:10]=[CH:9]1 |^1:12|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)N1C=NC=C1
Step Two
Name
Quantity
23 mg
Type
reactant
Smiles
[Na]
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=NC=NC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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